

# 2-Chloro-N,N-dimethyl-4-nitroaniline chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 2-Chloro-N,N-dimethyl-4-nitroaniline

Cat. No.: B181208

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## An In-depth Technical Guide to 2-Chloro-N,N-dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential biological activities of **2-Chloro-N,N-dimethyl-4-nitroaniline**. The information is intended to support research and development efforts in chemistry and the life sciences.

## Chemical Identity and Structure

IUPAC Name: **2-chloro-N,N-dimethyl-4-nitroaniline**<sup>[1]</sup>

Synonyms: N,N-Dimethyl-4-nitro-2-chloroaniline, Benzenamine, 2-chloro-N,N-dimethyl-4-nitro-

Chemical Structure:

The molecular structure of **2-Chloro-N,N-dimethyl-4-nitroaniline** consists of a benzene ring substituted with a chloro group at position 2, a dimethylamino group at position 1, and a nitro group at position 4.

2D Chemical Structure of **2-Chloro-N,N-dimethyl-4-nitroaniline**

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Chloro-N,N-dimethyl-4-nitroaniline** and related compounds is presented below. Direct experimental data for the melting and boiling points of the target compound are not readily available in the cited literature; therefore, data for structurally similar compounds are provided for reference.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	200.62 g/mol	[1]
CAS Number	6213-19-0	[1]
Appearance	Reported as a solid, likely a crystalline powder.	[1]
Melting Point	Data not available. For reference: - 2-Chloro-4-nitroaniline: 105-111 °C - N,N-Dimethyl-4-nitroaniline: 163-165 °C	[2][3][4]
Boiling Point	Data not available. For reference: - N,N-Dimethyl-4-nitroaniline: ~314 °C (estimate)	[4]
Solubility	Soluble in organic solvents; limited solubility in water.	[1]
InChI Key	OZKAWTHGBGLZKC-UHFFFAOYSA-N	[1]
SMILES	CN(C)C1=C(C=C(C=C1))-[O-]Cl	[1]

## Synthesis

A common synthetic route to **2-Chloro-N,N-dimethyl-4-nitroaniline** is the nitration of 2-chloro-N,N-dimethylaniline.[1] The following is a representative experimental protocol based on

standard nitration procedures for aromatic compounds.

## Experimental Protocol: Synthesis of 2-Chloro-N,N-dimethyl-4-nitroaniline

Materials:

- 2-chloro-N,N-dimethylaniline
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Concentrated nitric acid ( $\text{HNO}_3$ )
- Ice
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or other suitable organic solvent
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

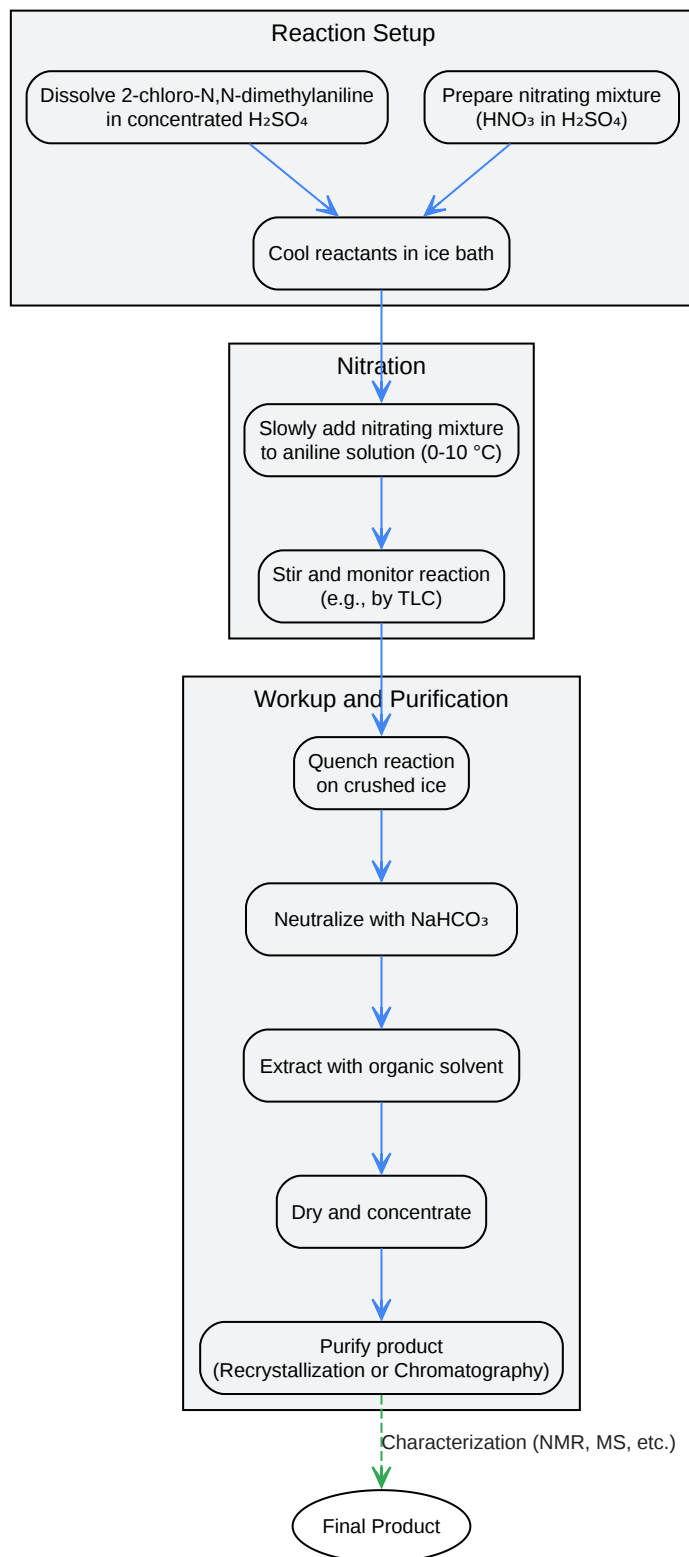
Procedure:

- Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a molar equivalent of 2-chloro-N,N-dimethylaniline to a

sufficient volume of concentrated sulfuric acid while maintaining the temperature below 10 °C.

- Nitration: Prepare a nitrating mixture by carefully adding one molar equivalent of concentrated nitric acid to a portion of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the solution of 2-chloro-N,N-dimethylaniline in sulfuric acid from the dropping funnel. The temperature of the reaction mixture should be maintained between 0 and 10 °C throughout the addition.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring.
- Neutralization and Extraction: The acidic aqueous mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. The aqueous layer is then extracted multiple times with a suitable organic solvent such as dichloromethane.
- Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **2-Chloro-N,N-dimethyl-4-nitroaniline** can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

## Synthesis Workflow for 2-Chloro-N,N-dimethyl-4-nitroaniline

[Click to download full resolution via product page](#)A generalized workflow for the synthesis of **2-Chloro-N,N-dimethyl-4-nitroaniline**.

## Analytical Methodologies

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of **2-Chloro-N,N-dimethyl-4-nitroaniline**. The following protocol describes a reverse-phase HPLC method for its separation and quantification.

### Experimental Protocol: HPLC Analysis

#### Instrumentation and Conditions:

- **HPLC System:** A standard HPLC system with a UV detector.
- **Column:** A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- **Mobile Phase:** A mixture of acetonitrile (MeCN) and water. Phosphoric acid can be added to the aqueous phase to improve peak shape. For mass spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid. An isocratic or gradient elution can be employed.
- **Flow Rate:** A typical flow rate is 1.0 mL/min.
- **Detection Wavelength:** Based on the chromophores (nitro and substituted aniline), a wavelength in the range of 254-380 nm is suitable.
- **Injection Volume:** 10-20 µL.

#### Procedure:

- **Sample Preparation:** Accurately weigh a sample of **2-Chloro-N,N-dimethyl-4-nitroaniline** and dissolve it in a suitable solvent, such as the mobile phase, to a known concentration (e.g., 1 mg/mL).
- **Standard Preparation:** Prepare a series of standard solutions of known concentrations by serial dilution of a stock solution to generate a calibration curve.
- **Analysis:** Inject the samples and standards into the HPLC system and record the chromatograms.

- Quantification: The concentration of **2-Chloro-N,N-dimethyl-4-nitroaniline** in the sample can be determined by comparing its peak area to the calibration curve generated from the standards.

## Biological Activity and Potential Applications

**2-Chloro-N,N-dimethyl-4-nitroaniline** is an intermediate in the synthesis of dyes and pigments and is also being explored for its potential biological activities.<sup>[1]</sup>

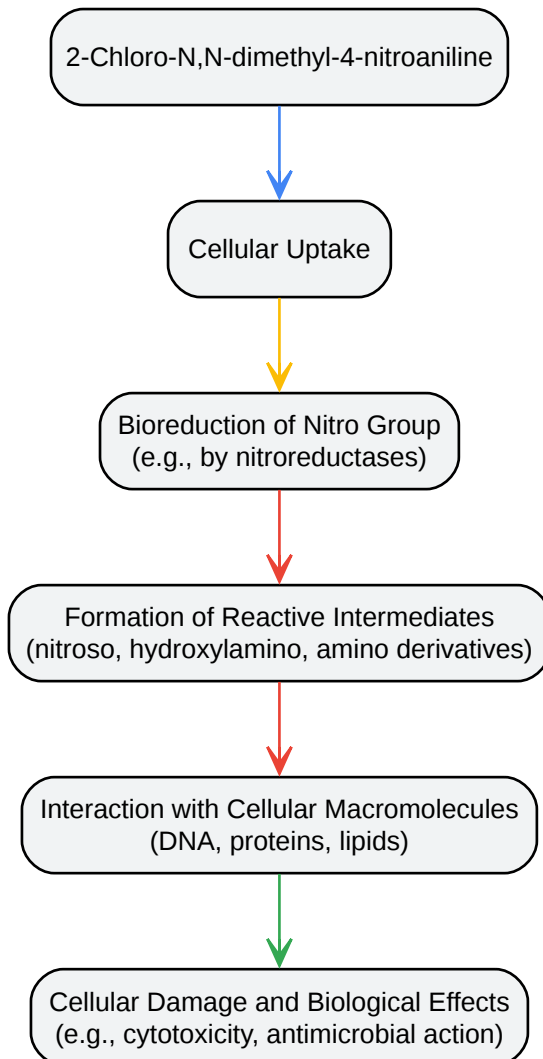
## Potential Anticancer and Antimicrobial Properties

While specific data for **2-Chloro-N,N-dimethyl-4-nitroaniline** is limited, it is under investigation for potential antimicrobial and anticancer properties.<sup>[1]</sup> The biological activity of nitroaromatic compounds is often attributed to the bioreduction of the nitro group to form reactive intermediates that can interact with cellular macromolecules.<sup>[1]</sup>

## Toxicity of Related Compounds

The structurally related compound, 2-chloro-4-nitroaniline, has been shown to induce toxicity in isolated rat hepatocytes. Studies have indicated that it can cause a loss of cellular viability and damage to hepatocellular and microsomal components.

## Conceptual Mechanism of Biological Activity



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## References

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